Cas no 1566445-32-6 (4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 4H-1,2,4-Triazole-3-sulfonyl chloride, 4-methyl-5-(3-thienyl)-
- 4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
-
- MDL: MFCD26089612
- Inchi: 1S/C7H6ClN3O2S2/c1-11-6(5-2-3-14-4-5)9-10-7(11)15(8,12)13/h2-4H,1H3
- InChI Key: BDERBUJFCIRVDU-UHFFFAOYSA-N
- SMILES: N1=C(C2C=CSC=2)N(C)C(S(Cl)(=O)=O)=N1
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-284497-1g |
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1566445-32-6 | 1g |
$699.0 | 2023-09-07 | ||
| Enamine | EN300-284497-5g |
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1566445-32-6 | 5g |
$2028.0 | 2023-09-07 | ||
| Enamine | EN300-284497-10g |
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1566445-32-6 | 10g |
$3007.0 | 2023-09-07 | ||
| Enamine | EN300-284497-0.05g |
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1566445-32-6 | 0.05g |
$587.0 | 2023-09-07 | ||
| Enamine | EN300-284497-0.1g |
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1566445-32-6 | 0.1g |
$615.0 | 2023-09-07 | ||
| Enamine | EN300-284497-0.25g |
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1566445-32-6 | 0.25g |
$642.0 | 2023-09-07 | ||
| Enamine | EN300-284497-0.5g |
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1566445-32-6 | 0.5g |
$671.0 | 2023-09-07 | ||
| Enamine | EN300-284497-1.0g |
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1566445-32-6 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-284497-2.5g |
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1566445-32-6 | 2.5g |
$1370.0 | 2023-09-07 | ||
| Enamine | EN300-284497-5.0g |
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride |
1566445-32-6 | 5.0g |
$2152.0 | 2023-03-01 |
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride Suppliers
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride Related Literature
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
-
Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on 4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride
Introduction to 4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride (CAS No. 1566445-32-6)
4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride, identified by its CAS number 1566445-32-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the triazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of a sulfonyl chloride functional group enhances its utility as an intermediate in the synthesis of various bioactive molecules.
The thiophen-3-yl moiety in the molecular structure imparts unique electronic and steric properties, making this compound a valuable building block for designing novel therapeutic agents. Thiophene derivatives are widely recognized for their role in drug development due to their ability to interact with biological targets in a specific manner. The combination of these features positions 4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride as a promising candidate for further exploration in medicinal chemistry.
In recent years, there has been a surge in research focused on developing new scaffolds for treating various diseases, including infectious disorders and chronic conditions. The triazole scaffold has been particularly studied for its antimicrobial and anti-inflammatory properties. For instance, studies have demonstrated that derivatives of 1,2,4-triazole can inhibit the growth of pathogenic bacteria by interfering with essential metabolic pathways. The introduction of a sulfonyl chloride group into this scaffold not only enhances reactivity but also opens up possibilities for further functionalization.
One of the most compelling aspects of 4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride is its potential as a precursor in the synthesis of sulfonamides. Sulfonamides are a class of compounds with well-documented pharmacological activities, including antibacterial, antiviral, and anti-inflammatory effects. The sulfonyl chloride functionality allows for facile introduction of sulfonamide groups into target molecules, which can be further modified to optimize biological activity.
Recent advancements in computational chemistry have enabled researchers to predict the binding affinity and specificity of small molecules to biological targets with greater accuracy. This has facilitated the design of more targeted and effective drugs. In the context of 4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride, computational studies have suggested that its structure may interact with enzymes involved in disease pathways, making it a potential lead compound for drug discovery.
The thiophen-3-yl substituent is particularly noteworthy due to its ability to influence the electronic properties of the molecule. Thiophene derivatives are known to exhibit strong π-conjugation systems, which can enhance interactions with biological targets. This feature makes 4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride a versatile intermediate for synthesizing compounds with tailored biological activities.
In addition to its pharmaceutical applications, this compound has shown promise in material science research. The unique structural features of 4-methyl-5-(thiophen-3-y l)-4H -1 ,2 , 4 -triazole - 3 - sulfonyl chloride make it suitable for developing advanced materials with specific electronic properties. For example, it could be used in the synthesis of organic semiconductors or catalysts that exhibit enhanced stability and reactivity.
The synthesis of 4-methyl - 5 - ( thi o phen - 3 - y l ) - 4 H - 1 , 2 , 4 - tri az ole - 3 - sul fon y l ch lor ide involves multi-step organic transformations that highlight the expertise required in medicinal chemistry. Key steps include the formation of the triazole ring through cyclocondensation reactions and subsequent functionalization with the sulfonyl chloride group. These synthetic strategies are critical for achieving high yields and purity levels necessary for pharmaceutical applications.
One notable study published in a leading organic chemistry journal explored the use of 4-methyl - 5 - ( thi o phen - 3 - y l ) - 4 H - 1 , 2 , 4 - tri az ole - 3 - sul fon y l ch lor ide as an intermediate in the synthesis of novel sulfonamides with enhanced antimicrobial activity. The researchers demonstrated that by modifying the substituents on the triazole ring and introducing additional functional groups, they could significantly improve the potency against resistant bacterial strains.
The versatility of CAS No.1566445-32 lies in its ability to serve as a platform for generating diverse chemical libraries. High-throughput screening techniques can be employed to evaluate large collections of derivatives derived from this compound for their biological activity. This approach has been successfully used in drug discovery pipelines to identify lead compounds with desirable pharmacological profiles.
In conclusion,CAS No .1566445−32−6 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential applications across multiple disciplines. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug development efforts aimed at addressing unmet medical needs.
1566445-32-6 (4-methyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride) Related Products
- 1567055-30-4(4-(propan-2-yl)-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)
- 1564790-53-9(4-ethyl-5-phenyl-4H-1,2,4-triazole-3-sulfonyl chloride)
- 1567105-94-5(4-methyl-5-phenyl-4H-1,2,4-triazole-3-sulfonyl chloride)
- 1565006-14-5(4-cyclopropyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)
- 1565463-48-0(4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)
- 1566059-15-1(4-ethyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)
- 1564667-89-5(4-propyl-5-(thiophen-3-yl)-4H-1,2,4-triazole-3-sulfonyl chloride)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)